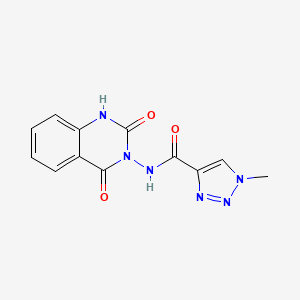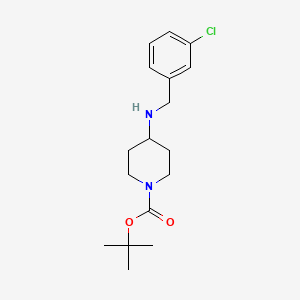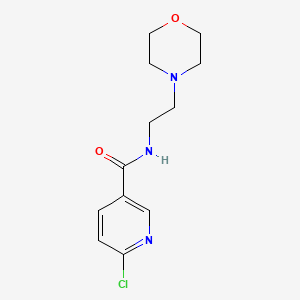
6-Chloro-N-(2-morpholinoethyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6-Chloro-N-(2-morpholinoéthyl)nicotinamide est un composé chimique appartenant à la classe des dérivés de la nicotinamide. Il se caractérise par la présence d'un groupe chloro en position 6 du cycle nicotinamide et d'un groupe morpholinoéthyle attaché à l'atome d'azote.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 6-Chloro-N-(2-morpholinoéthyl)nicotinamide implique généralement les étapes suivantes :
Matières premières : La synthèse commence par l'acide nicotinique, qui est converti en nicotinamide.
Chloration : La nicotinamide est chlorée en position 6 à l'aide de réactifs tels que le chlorure de thionyle ou le pentachlorure de phosphore.
Morpholinoéthylation : La nicotinamide chlorée est ensuite mise à réagir avec la 2-morpholinoéthylamine dans des conditions contrôlées pour obtenir le produit final.
Méthodes de production industrielle
En milieu industriel, la production de 6-Chloro-N-(2-morpholinoéthyl)nicotinamide peut impliquer :
Réacteurs à grande échelle : Utilisation de réacteurs à grande échelle pour gérer les réactions de chloration et de morpholinoéthylation.
Purification : Utilisation de techniques telles que la recristallisation ou la chromatographie pour purifier le produit final.
Contrôle de la qualité : Mise en œuvre de mesures rigoureuses de contrôle de la qualité pour garantir la pureté et la constance du composé.
Analyse Des Réactions Chimiques
Types de réactions
Le 6-Chloro-N-(2-morpholinoéthyl)nicotinamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le groupe chloro peut être substitué par d'autres groupes fonctionnels à l'aide de réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Méthylate de sodium dans le méthanol pour la substitution nucléophile.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones correspondants.
Réduction : Formation d'amines ou d'alcools.
Substitution : Formation de dérivés de la nicotinamide substitués.
Applications De Recherche Scientifique
Le 6-Chloro-N-(2-morpholinoéthyl)nicotinamide a plusieurs applications en recherche scientifique :
Chimie médicinale : Il est étudié pour son potentiel en tant qu'agent antibactérien et antifongique.
Études biologiques : Utilisé dans des études relatives à l'inhibition enzymatique et à la liaison aux récepteurs.
Science des matériaux : Exploré pour son utilisation potentielle dans le développement de nouveaux matériaux présentant des propriétés spécifiques.
5. Mécanisme d'action
Le mécanisme d'action du 6-Chloro-N-(2-morpholinoéthyl)nicotinamide implique :
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-Chloro-N-(2-morpholinoéthyl)nicotinamide
- 2-Chloro-N-(3-chlorophényl)nicotinamide
- 2-Chloro-N-(4-chlorophényl)nicotinamide
- N-(2-bromophényl)-2-chloronicotinamide
Unicité
Le 6-Chloro-N-(2-morpholinoéthyl)nicotinamide est unique en raison de la présence à la fois du groupe chloro et du groupe morpholinoéthyle, qui confèrent des propriétés chimiques et biologiques spécifiques.
Propriétés
IUPAC Name |
6-chloro-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c13-11-2-1-10(9-15-11)12(17)14-3-4-16-5-7-18-8-6-16/h1-2,9H,3-8H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSIBMFUHQAQMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24832254 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide](/img/structure/B2421176.png)

![2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2421180.png)
![(4E)-2-{[(2-cyanophenyl)carbamoyl]methyl}tetradec-4-enoic acid](/img/structure/B2421182.png)
![4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine](/img/structure/B2421183.png)
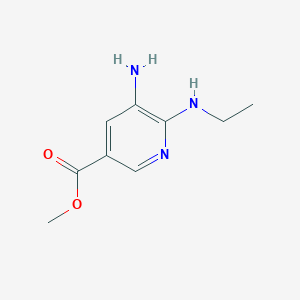
![8-(sec-butyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2421185.png)
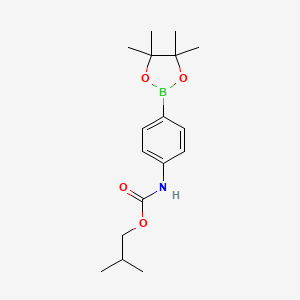
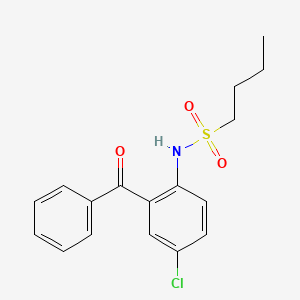

![Methyl 2-(((benzyloxy)carbonyl)amino)-7-oxo-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2421190.png)
